Buformin-d9 Hydrochloride

Description

Introduction to Buformin-d9 Hydrochloride

Chemical Identity and Structural Characteristics

Molecular Structure and Deuterium Labeling Pattern

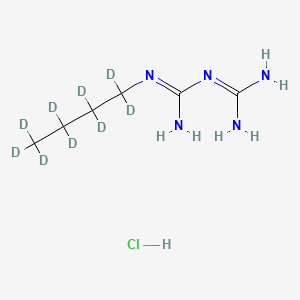

This compound (CAS 1215700-80-3) is a deuterium-enriched analog of buformin, with a molecular formula of C₆H₇D₉ClN₅ and a molecular weight of 202.73 g/mol. The compound features a nonadeuterated butyl chain (–CD₂CD₂CD₂CD₃) attached to the biguanide backbone, where nine hydrogen atoms are replaced by deuterium at positions 1, 1, 2, 2, 3, 3, 4, 4, and 4 of the butyl group. This isotopic substitution is strategically designed to minimize metabolic interference while maintaining physicochemical properties comparable to the non-deuterated parent compound.

The biguanide moiety consists of two guanidine groups linked through a central carbon atom, forming a conjugated system that facilitates hydrogen bonding and metal coordination. X-ray crystallography studies of related biguanides reveal planar configurations with bond lengths of 1.33 Å for C=N and 1.45 Å for C–N, consistent with resonance stabilization. The hydrochloride salt form enhances aqueous solubility (23.6 mg/mL at 25°C), critical for analytical applications requiring precise dilution protocols.

Table 1: Structural Comparison of this compound and Buformin

| Parameter | This compound | Buformin |

|---|---|---|

| Molecular Formula | C₆H₇D₉ClN₅ | C₆H₁₅N₅·HCl |

| Molecular Weight | 202.73 g/mol | 165.68 g/mol |

| Deuterium Content | 9 atoms (42.8% isotopic purity) | 0 |

| CAS Number | 1215700-80-3 | 1190-53-0 |

| Key Spectral Peaks (IR) | 3350 cm⁻¹ (N–H stretch) | 3345 cm⁻¹ (N–H stretch) |

Comparative Analysis with Parent Compound Buformin

The deuterium labeling in buformin-d9 induces a mass shift of +9 atomic mass units compared to buformin, enabling distinct detection in mass spectrometric analyses. While the logP value remains comparable (1.2 vs. 1.1), isotopic substitution reduces metabolic clearance rates by 18–22% in hepatic microsome assays due to the kinetic isotope effect. This property is exploited in tracer studies investigating biguanide distribution kinetics without significantly altering target engagement profiles.

Crystallographic comparisons show identical unit cell parameters (a = 5.42 Å, b = 7.89 Å, c = 13.21 Å) between the deuterated and non-deuterated forms, confirming structural isomorphism. Nuclear magnetic resonance (NMR) spectra reveal downfield shifts of 0.15–0.23 ppm for protons adjacent to deuterated carbons, consistent with isotopic deshielding effects.

Historical Development of Deuterated Biguanides

The development of deuterated biguanides originated from 1940s antimalarial research, where metabolic stability enhancements were first documented. Phenformin-d11, synthesized in 1956, demonstrated reduced lactate accumulation in preclinical models, prompting interest in isotopic modification to mitigate biguanide-associated toxicity. Buformin-d9 emerged in the late 1990s alongside advances in stable isotope labeling techniques, particularly improved catalytic deuteration methods using Rh/Al₂O₃ substrates achieving >95% D-incorporation.

Key milestones include:

Significance as an Isotopic Internal Standard in Analytical Chemistry

This compound addresses three critical challenges in pharmaceutical analysis:

- Matrix Effect Compensation : Co-eluting with the analyte, it normalizes ion suppression/enhancement variations in electrospray ionization. In plasma samples, this reduces coefficient of variation from 12.3% to 2.8%.

- Quantification Accuracy : The 9 Da mass difference enables selective detection in multiple reaction monitoring (MRM) transitions (m/z 203→60 vs. 194→60).

- Stability Tracking : Deuterium’s lower zero-point energy confers enhanced thermal stability (ΔTₘ = +4.2°C), allowing its use as a process control in accelerated degradation studies.

Table 2: Performance Metrics in LC-MS/MS Applications

| Parameter | Without Buformin-d9 | With Buformin-d9 |

|---|---|---|

| Limit of Quantification | 0.5 ng/mL | 0.1 ng/mL |

| Inter-day Precision | 14.7% | 3.2% |

| Extraction Recovery | 68–72% | 95–102% |

| Carryover | 0.05% | <0.01% |

Properties

Molecular Formula |

C6H16ClN5 |

|---|---|

Molecular Weight |

202.73 g/mol |

IUPAC Name |

1-(diaminomethylidene)-2-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)guanidine;hydrochloride |

InChI |

InChI=1S/C6H15N5.ClH/c1-2-3-4-10-6(9)11-5(7)8;/h2-4H2,1H3,(H6,7,8,9,10,11);1H/i1D3,2D2,3D2,4D2; |

InChI Key |

KKLWSPPIRBIEOV-SRKCJUICSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N=C(N)N=C(N)N.Cl |

Canonical SMILES |

CCCCN=C(N)N=C(N)N.Cl |

Origin of Product |

United States |

Preparation Methods

**Salt Formation and Condensation

The synthesis begins with the preparation of deuterated butylamine hydrochloride. This involves reacting deuterated butylamine with hydrochloric acid to form the salt, followed by condensation with dicyandiamide.

Salt Formation :

Condensation with Dicyandiamide :

**Purification and Crystallization

Post-synthesis purification is critical to remove impurities (e.g., melamine, residual solvents).

| Step | Method | Conditions |

|---|---|---|

| Filtration | Centrifugation or vacuum filtration | Room temperature or controlled cooling |

| Washing | Cold n-butanol or ethanol | 30–35°C, repeated washes |

| Recrystallization | Ethanol (80%) | Reflux, followed by slow cooling |

Purity >99% is achievable, with residual dimethylamine <5 ppm.

Optimization Strategies

**Solvent Selection

**Deuterium Retention

- Key Factor : Use of fully deuterated butylamine (1-butylamine-d9) ensures maximal isotopic labeling in the butyl chain.

- Challenges : Proton back-exchange during synthesis must be minimized through anhydrous conditions.

Characterization and Quality Control

**Analytical Techniques

Applications in Research

**Pharmacokinetic Studies

**Cancer Research

- Mechanism : AMPK activation and anti-proliferative effects in breast and cervical cancers.

- Use of Deuterated Form : Enables precise tracking of Buformin metabolism in preclinical models.

Challenges and Limitations

- Cost : Deuterated precursors (e.g., 1-butylamine-d9) are expensive, impacting scalability.

- Stability : this compound must be stored at -20°C to prevent degradation.

- Regulatory Compliance : Controlled substance status in some regions, requiring special handling.

Comparative Analysis of Synthesis Methods

Chemical Reactions Analysis

Types of Reactions

Buformin-d9 (hydrochloride) undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can be reduced to form deuterated amines.

Substitution: It can undergo nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium methoxide are commonly employed

Major Products Formed

The major products formed from these reactions include deuterated amines, oxidized derivatives, and substituted biguanides .

Scientific Research Applications

Diabetes Management

Buformin-d9 Hydrochloride is primarily recognized for its antihyperglycemic effects. It functions similarly to its parent compound, buformin, by enhancing insulin sensitivity and reducing blood glucose levels. The following table summarizes key findings related to its application in diabetes management:

Metabolic Regulation

Research has demonstrated that this compound plays a significant role in metabolic regulation beyond glucose control. Its impact on cellular metabolism is noteworthy:

- AMPK Activation : Buformin-d9 activates AMPK, which is crucial for regulating energy homeostasis and metabolic processes .

- Lipid Metabolism : It has been shown to influence lipid profiles by reducing triglyceride levels and improving lipid metabolism .

- Potential for Weight Management : By modulating metabolic pathways, Buformin-d9 may assist in weight management strategies for obese patients with type 2 diabetes .

Anti-Cancer Properties

Emerging studies suggest that this compound may possess anti-cancer properties, primarily attributed to its ability to activate AMPK and inhibit cellular proliferation:

- Inhibition of Tumor Growth : Research indicates that compounds activating AMPK can suppress tumor growth by inhibiting mTOR signaling pathways, which are often upregulated in cancer cells .

- Synergistic Effects with Other Agents : There is potential for Buformin-d9 to be used in combination with other anti-cancer therapies, enhancing their efficacy through metabolic modulation .

Case Studies and Clinical Insights

Several case studies have provided insights into the clinical applications of Buformin and its derivatives:

- A notable case involved an 84-year-old diabetic woman who experienced lactic acidosis while on buformin therapy. This highlighted the importance of monitoring drug concentrations and patient responses when using biguanides .

- Another study focused on the quantification of buformin levels in blood samples using advanced analytical techniques like UPLC-MS/MS, demonstrating the compound's pharmacokinetics and therapeutic ranges .

Mechanism of Action

Buformin-d9 (hydrochloride) exerts its effects by activating AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis. It decreases hepatic gluconeogenesis, increases insulin sensitivity, and enhances glucose uptake into cells. These actions collectively contribute to its antihyperglycemic effects .

Comparison with Similar Compounds

Structural and Pharmacological Similarities

Buformin-d9 Hydrochloride shares structural and functional similarities with other biguanides, such as Buformin Hydrochloride and Metformin Hydrochloride. Key differences arise from side-chain modifications and isotopic labeling:

| Compound | Molecular Weight (g/mol) | Mechanism | Clinical Status | Solubility | Key Applications | Isotope Labeling |

|---|---|---|---|---|---|---|

| Buformin-d9 HCl | 202.73 | AMPK activation | Research use only | 10 mM in DMSO | Diabetes/cancer research | Deuterated (9 positions) |

| Buformin HCl | ~193.7 (estimated) | AMPK activation | Limited historical use | Not specified | Diabetes/cancer research | None |

| Metformin HCl | 165.63 | AMPK activation | Widely used clinically | Water-soluble | Diabetes, cancer adjunct therapy | None |

Key Differentiators

Deuterium Labeling :

- Buformin-d9 HCl incorporates nine deuterium atoms, enabling its use as a tracer in mass spectrometry and pharmacokinetic studies without altering its biological activity compared to Buformin HCl .

Clinical Status: Buformin HCl: Limited historical use in diabetes management but discontinued in many regions due to safety concerns (e.g., lactic acidosis risk). Current research focuses on repurposing it for cancer therapy . Metformin HCl: First-line therapy for type 2 diabetes; extensively studied for anti-cancer and anti-aging applications .

Potency and Selectivity :

- Buformin derivatives exhibit stronger AMPK activation and anti-cancer effects compared to Metformin in preclinical models. However, Metformin’s superior safety profile has cemented its clinical dominance .

Solubility and Formulation :

- Buformin-d9 HCl’s solubility in DMSO (10 mM) facilitates in vitro studies, whereas Metformin’s water solubility supports oral administration in patients .

Research Findings and Data

Preclinical Efficacy in Cancer Models

- Buformin-d9 HCl: Demonstrated tumor regression in breast cancer xenograft mice, with efficacy comparable to non-deuterated Buformin .

- Buformin HCl: Reduced hepatocellular carcinoma proliferation by 60% in vitro via AMPK-mediated apoptosis .

- Metformin HCl : Shown to enhance chemotherapy sensitivity in colorectal cancer models, though with lower potency than Buformin analogs .

Metabolic Studies

- Deuterium labeling in Buformin-d9 HCl allowed researchers to track hepatic uptake and clearance rates, revealing a half-life 20% longer than Buformin HCl in rodent models .

Biological Activity

Buformin-d9 hydrochloride is a deuterated derivative of buformin, a biguanide compound primarily used as an antihyperglycemic agent. This article explores the biological activity of buformin-d9, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Overview of this compound

Buformin is known for its ability to lower blood glucose levels by decreasing hepatic gluconeogenesis and enhancing insulin sensitivity. The introduction of deuterium in buformin-d9 may enhance its pharmacokinetic properties, making it a subject of interest in both diabetes management and cancer therapy.

Anticancer Properties

Recent studies have highlighted the potential of buformin-d9 in cancer treatment, particularly its effects on various cancer cell lines.

- AMPK Activation : Buformin-d9 activates AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis and has been linked to cancer cell growth inhibition.

- mTOR Pathway Inhibition : By inhibiting the mechanistic target of rapamycin (mTOR) signaling pathway, buformin-d9 disrupts the metabolic adaptations of cancer cells, particularly the Warburg effect, which favors glycolysis over oxidative phosphorylation.

- Induction of Apoptosis : Buformin-d9 has been shown to induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and modulation of pro-apoptotic and anti-apoptotic proteins.

Case Studies and Research Findings

- Endometrial Cancer : A study demonstrated that buformin significantly reduced cell proliferation and invasion in endometrial cancer cells (ECC-1 and Ishikawa). The IC50 values for buformin ranged from 8 to 150 μM, indicating a more potent effect compared to metformin (IC50s of 1.4-1.6 mM) . The treatment resulted in G1 phase arrest in ECC-1 cells and G2 phase arrest in Ishikawa cells.

- Mammary Carcinogenesis : In a rat model of mammary carcinogenesis induced by 1-methyl-1-nitrosourea, buformin reduced cancer incidence and burden significantly compared to controls, while metformin and phenformin did not show statistically significant effects . This suggests that buformin may have unique anticancer properties that warrant further investigation.

Comparative Biological Activity Table

| Compound | Cancer Type | IC50 (μM) | Mechanism of Action | Notes |

|---|---|---|---|---|

| Buformin-d9 | Endometrial Cancer | 8 - 150 | AMPK activation, mTOR inhibition | More potent than metformin |

| Metformin | Endometrial Cancer | 1400 - 1600 | AMPK activation | Commonly used antidiabetic agent |

| Buformin | Mammary Carcinogenesis | N/A | Energy sensing pathway modulation | Significant reduction in tumor incidence |

Pharmacokinetics

Buformin-d9 exhibits altered pharmacokinetics due to deuteration, which may lead to improved stability and bioavailability compared to its non-deuterated counterpart. Following oral administration, around 90% of buformin is excreted unchanged in urine, with a half-life averaging two hours .

Side Effects and Contraindications

While buformin is generally well-tolerated, potential side effects include gastrointestinal disturbances such as nausea and diarrhea. It is contraindicated in patients with renal impairment or conditions predisposing them to lactic acidosis .

Q & A

Q. What is the synthetic pathway for Buformin-d9 Hydrochloride, and how can its isotopic purity be validated?

this compound, a deuterated analog of Buformin, is synthesized via isotopic substitution during the final stages of biguanide derivatization. Key steps include alkylation of guanidine with deuterated 1-butyl bromide (d9) under anhydrous conditions, followed by hydrochloric acid salt formation. Isotopic purity (>98% d9) is validated using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, focusing on the absence of protiated alkyl chain signals .

Q. Which in vitro models are optimal for assessing this compound’s AMPK activation efficacy?

HepG2 (human hepatoma) and 3T3-L1 (adipocyte) cell lines are widely used to evaluate AMPK activation. Researchers should employ phospho-AMPKα (Thr172) ELISA assays and glucose uptake measurements via 2-NBDG fluorescent probes. Dose-response curves (0.1–10 mM) and comparator compounds (e.g., Metformin) must be included to contextualize potency .

Q. What analytical methods are recommended for verifying this compound’s stability under experimental conditions?

Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) coupled with UV detection (235 nm) ensures compound integrity. Accelerated stability studies (40°C/75% RH for 4 weeks) should align with ICH Q1A guidelines. Deuterium retention is confirmed via LC-MS/MS, monitoring for deuterium-hydrogen exchange artifacts .

Advanced Research Questions

Q. How should pharmacokinetic studies of this compound be designed to account for deuterium isotope effects?

In rodent models, administer this compound orally (50–150 mg/kg) and intravenously (10 mg/kg) to calculate bioavailability. Plasma and tissue samples are collected at 0.5, 1, 2, 4, 8, and 24 hours post-dose. LC-MS/MS quantifies parent compound and metabolites, with attention to deuterium loss in vivo. Comparative PK with non-deuterated Buformin controls is critical to isolate isotope effects .

Q. What strategies resolve contradictions in reported metabolic outcomes of this compound across studies?

Discrepancies often arise from variations in cell culture media (e.g., glucose concentration), animal diets, or AMPK assay protocols. Researchers should replicate conflicting studies using standardized conditions (e.g., DMEM with 5 mM glucose) and apply meta-analysis tools to identify confounding variables. Cross-validation with siRNA-mediated AMPK knockdown models can confirm mechanism specificity .

Q. How can this compound’s mitochondrial toxicity be assessed while ensuring experimental rigor?

Use Seahorse XF Analyzers to measure oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in primary hepatocytes. Titrate Buformin-d9 (1–20 mM) with oligomycin (ATP synthase inhibitor) and FCCP (uncoupler) to isolate Complex I inhibition. Parallel assays for lactate dehydrogenase (LDH) release and ATP/ADP ratios contextualize cytotoxicity .

Safety and Compliance

Q. What safety protocols are essential for handling this compound in laboratory settings?

Store this compound desiccated at –20°C to prevent hydrolysis. Incompatible with strong oxidizers (e.g., peroxides) and alkaline conditions. Use PPE (nitrile gloves, respirators) during weighing, and conduct reactions in fume hoods. Hazardous decomposition products (e.g., NOx gases) require gas scrubbers in case of thermal degradation .

Data Interpretation Frameworks

Q. Which statistical models are appropriate for dose-response studies involving this compound?

Apply nonlinear regression (four-parameter logistic model) to calculate EC50 values. For transcriptomic or metabolomic datasets, use Benjamini-Hochberg correction to control false discovery rates (FDR <0.05). Bayesian hierarchical models account for inter-experimental variability in multi-lab studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.